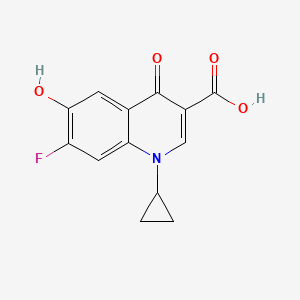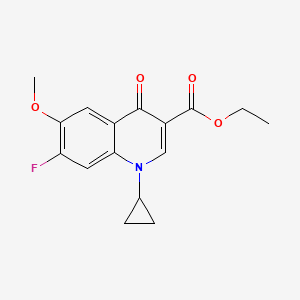
Triethyl Orthoacetate-d3
Descripción general
Descripción
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane-d3, is a deuterated form of Triethyl Orthoacetate. It is an organic compound with the molecular formula C8H15D3O3. This compound is a colorless, oily liquid that is used primarily in organic synthesis, particularly for acetylation reactions and the Johnson-Claisen rearrangement .
Mecanismo De Acción
Target of Action
Triethyl Orthoacetate-d3, also known as 1,1,1-Triethoxyethane , is primarily used as a substrate in various organic transformations . It doesn’t have a specific biological target, but rather, it interacts with other compounds in chemical reactions.
Mode of Action
This compound is used in organic synthesis for acetylation . It is also used in the Johnson-Claisen rearrangement , a chemical reaction used to convert an allylic alcohol into a γ,δ-unsaturated carbonyl compound . The compound’s interaction with its targets results in the formation of new chemical structures.
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific reactions it is used in. For instance, it can be used for the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It can also be used in the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids .
Pharmacokinetics
It is a colorless oily liquid with a boiling point of 142 °C . Its density is 0.885 g/mL at 25 °C , indicating that it is less dense than water.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific reactions it is used in. In general, it facilitates the formation of new chemical structures through acetylation and the Johnson-Claisen rearrangement .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reactions can be performed under solvent-free conditions, in aqueous media, or in organic solvents . Solvent-free conditions are eco-friendly as they avoid the use of volatile toxic solvents . Water is also an interesting choice due to its inexpensiveness and safety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl Orthoacetate-d3 can be synthesized through the reaction of deuterated ethanol (C2D5OD) with acetonitrile (CH3CN) in the presence of hydrogen chloride (HCl). The reaction proceeds through the formation of an imino ester intermediate, which is then hydrolyzed to yield this compound. The reaction conditions typically involve low temperatures and anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of deuterated ethanol and acetonitrile to a reactor containing hydrogen chloride. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The final product is purified through fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
Triethyl Orthoacetate-d3 undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water and acid, it hydrolyzes to form acetic acid and deuterated ethanol.
Acetylation: It is used as an acetylating agent in organic synthesis.
Johnson-Claisen Rearrangement: It participates in the Johnson-Claisen rearrangement to form γ,δ-unsaturated esters.
Common Reagents and Conditions
Hydrolysis: Water and acid (e.g., hydrochloric acid).
Acetylation: Various substrates in the presence of a base.
Johnson-Claisen Rearrangement: Typically involves heating with a suitable catalyst.
Major Products Formed
Hydrolysis: Acetic acid and deuterated ethanol.
Acetylation: Acetylated organic compounds.
Johnson-Claisen Rearrangement: γ,δ-unsaturated esters.
Aplicaciones Científicas De Investigación
Triethyl Orthoacetate-d3 is used in various scientific research applications, including:
Organic Synthesis: As a reagent for acetylation and the Johnson-Claisen rearrangement.
Isotope Labeling: In studies involving deuterium-labeled compounds to trace reaction pathways and mechanisms.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of deuterated materials for neutron scattering studies.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl Orthoformate: Similar in structure but with a formyl group instead of an acetyl group.
Trimethyl Orthoacetate: Similar but with methyl groups instead of ethyl groups.
Triethyl Orthopropionate: Similar but with a propionyl group instead of an acetyl group.
Uniqueness
Triethyl Orthoacetate-d3 is unique due to the presence of deuterium atoms, which makes it valuable for isotope labeling studies. Its specific reactivity in acetylation and rearrangement reactions also distinguishes it from other orthoesters .
Propiedades
IUPAC Name |
1,1,1-trideuterio-2,2,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXKKFRNOPRDW-GKOSEXJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858521 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97419-13-1 | |
| Record name | 1,1,1-Triethoxy(~2~H_3_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyrrolidinamine,4-[(methylthio)methyl]-(9CI)](/img/new.no-structure.jpg)


![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)




![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)
![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)

